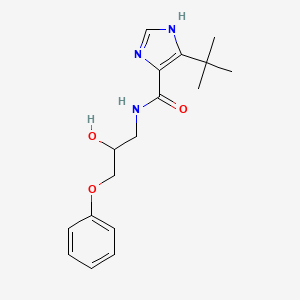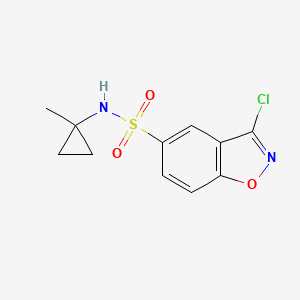
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and phosphodiesterases, which play a crucial role in various cellular processes. Additionally, it has been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine are still being studied. However, it has been found to exhibit potent inhibitory activity against certain enzymes and receptors, leading to the modulation of various cellular processes. Additionally, it has been shown to modulate neurotransmitter release in the brain, leading to potential applications in the field of neuroscience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in further experiments.
Direcciones Futuras
There are several future directions for the study of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Furthermore, research can be conducted to evaluate the potential toxicity of this compound and to identify any potential side effects. Finally, future studies can focus on the development of new synthesis methods for this compound, which can facilitate its widespread use in scientific research.
Métodos De Síntesis
The synthesis of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine involves the reaction of 3,6-dichloropyridazine with 2-propan-2-ylpyrrolidine and potassium fluoride in the presence of dimethylformamide. The reaction is carried out at a temperature of 110°C for 24 hours, resulting in the formation of the desired compound.
Propiedades
IUPAC Name |
3-fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-8(2)9-4-3-7-15(9)11-6-5-10(12)13-14-11/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOANVCLVFEKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C2=NN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)
![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)




![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)